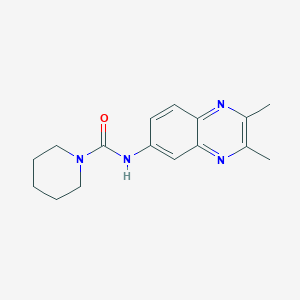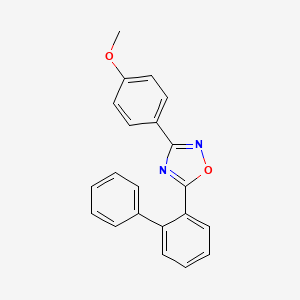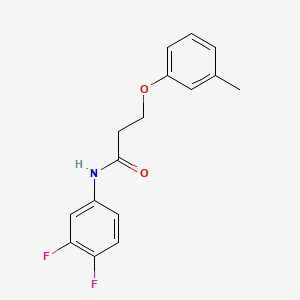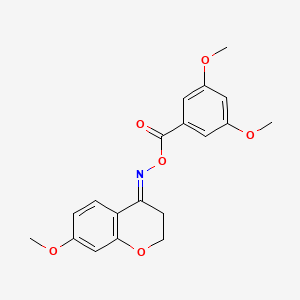
N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide, also known as GK-3, is a synthetic compound that has been studied extensively for its potential therapeutic properties. This compound was first synthesized in the early 1990s, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications.
作用机制
N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide works by inhibiting the activity of GSK-3, which is involved in the regulation of several cellular processes, including the phosphorylation of tau protein. Tau protein is a key component of the neurofibrillary tangles that are characteristic of Alzheimer's disease. Inhibition of GSK-3 by N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has been shown to reduce the phosphorylation of tau protein, which may help to prevent the formation of neurofibrillary tangles and slow the progression of Alzheimer's disease.
Biochemical and physiological effects:
In addition to its effects on GSK-3 and tau protein phosphorylation, N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has been shown to have other biochemical and physiological effects. For example, N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has also been shown to reduce the levels of reactive oxygen species (ROS), which can cause oxidative damage to cells and contribute to the development of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. In addition, N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has been shown to have a high degree of selectivity for GSK-3, meaning that it is unlikely to interact with other enzymes or proteins in the cell. However, one limitation of using N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide in lab experiments is that it has not yet been extensively tested in animal models or clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several potential future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide. One area of focus could be on developing more selective inhibitors of GSK-3, which could potentially have fewer side effects than N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide. Another area of focus could be on testing the efficacy of N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide in animal models of neurodegenerative diseases, such as Alzheimer's disease. Finally, future research could explore the potential use of N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide in combination with other drugs or therapies for the treatment of neurodegenerative diseases.
合成方法
The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide involves several steps, including the condensation of 2,3-dimethylquinoxaline-6-carboxaldehyde with piperidine-4-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the reaction of the resulting amine with 4-chlorobenzoyl chloride. The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide is relatively straightforward and can be performed in a laboratory setting.
科学研究应用
N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Several studies have shown that N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide can inhibit the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been shown to have neuroprotective effects, making N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide a potential candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-12(2)18-15-10-13(6-7-14(15)17-11)19-16(21)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLRYDKJVXGENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylquinoxalin-6-yl)piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)


![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)
![3-[(3-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5707973.png)






![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5708041.png)
